Cas no 6458-60-2 (2-Benzoxazolamine, N-2-pyridinyl-)
2-Benzoxazolamine, N-2-pyridinyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Benzoxazolamine, N-2-pyridinyl-
- N-(PYRIDIN-2-YL)BENZO[D]OXAZOL-2-AMINE
- N-pyridin-2-yl-1,3-benzoxazol-2-amine
- AC1M4DUP
- AK-95309
- ANW-66879
- benzooxazol-2-yl-pyridin-2-yl-amine
- CTK8C1552
- Oprea1_420092
- DB-335190
- A846542
- 6458-60-2
- SCHEMBL15688417
- 2-(2-pyridylamino)benzoxazole
- DTXSID50367953
- YMRWEBLZMFGRTH-UHFFFAOYSA-N
- AKOS003614916
- A1-20237
- Z56615979
- SR-01000045403-1
- N-(PYRIDIN-2-YL)-1,3-BENZOXAZOL-2-AMINE
- SR-01000045403
-
- Inchi: 1S/C12H9N3O/c1-2-6-10-9(5-1)14-12(16-10)15-11-7-3-4-8-13-11/h1-8H,(H,13,14,15)
- InChI Key: YMRWEBLZMFGRTH-UHFFFAOYSA-N
- SMILES: O1C(=NC2C=CC=CC1=2)NC1C=CC=CN=1
Computed Properties
- Exact Mass: 211.074561919g/mol
- Monoisotopic Mass: 211.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 51Ų
Experimental Properties
- Density: 1.329
- Melting Point: 223.5-224.0 ºC
2-Benzoxazolamine, N-2-pyridinyl- Pricemore >>
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| Alichem | A029184731-1g |
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| Chemenu | CM132396-1g |
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N-(pyridin-2-yl)benzo[d]oxazol-2-amine |
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$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739866-1g |
n-(Pyridin-2-yl)benzo[d]oxazol-2-amine |
6458-60-2 | 98% | 1g |
¥1708.00 | 2024-05-05 | |
| Ambeed | A399769-1g |
N-(Pyridin-2-yl)benzo[d]oxazol-2-amine |
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2-Benzoxazolamine, N-2-pyridinyl- Suppliers
2-Benzoxazolamine, N-2-pyridinyl- Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 2-Benzoxazolamine, N-2-pyridinyl-
2-Benzoxazolamine, N-2-pyridinyl- (CAS No. 6458-60-2): A Comprehensive Overview
2-Benzoxazolamine, N-2-pyridinyl- (CAS No. 6458-60-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N-(2-Pyridinyl)-1,3-benzoxazol-2-amine, belongs to the class of benzoxazoles and is characterized by its unique structural features and biological activities. The compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
The chemical structure of N-(2-Pyridinyl)-1,3-benzoxazol-2-amine consists of a benzoxazole ring fused to an amine group, with a pyridine ring attached to the nitrogen atom of the amine. This arrangement confers the compound with specific pharmacological properties, including high affinity for certain receptors and enzymes. The molecular formula is C13H11N3O, and its molecular weight is approximately 225.24 g/mol.
Recent studies have highlighted the potential of N-(2-Pyridinyl)-1,3-benzoxazol-2-amine in various therapeutic areas. One notable application is its use as an anticonvulsant agent. Research published in the *Journal of Medicinal Chemistry* has demonstrated that this compound exhibits potent anticonvulsant activity in animal models of epilepsy. The mechanism of action is believed to involve modulation of GABAergic neurotransmission, which plays a crucial role in seizure control.
In addition to its anticonvulsant properties, N-(2-Pyridinyl)-1,3-benzoxazol-2-amine has shown promise as an antitumor agent. Preclinical studies have reported that the compound can inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The antitumor effects are attributed to its ability to induce apoptosis and inhibit angiogenesis, thereby disrupting the tumor microenvironment and limiting tumor growth.
The pharmacokinetic profile of N-(2-Pyridinyl)-1,3-benzoxazol-2-amine has also been extensively studied. It has been found to have good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. The compound is metabolized primarily in the liver via cytochrome P450 enzymes, with major metabolites being excreted in urine and feces. These properties make it a suitable candidate for further development as a therapeutic agent.
Safety and toxicity studies have indicated that N-(2-Pyridinyl)-1,3-benzoxazol-2-amine is generally well-tolerated at therapeutic doses. However, like many compounds in early stages of development, it is important to conduct comprehensive safety evaluations to ensure its long-term safety and efficacy. Clinical trials are currently underway to assess the compound's safety and efficacy in human subjects.
The synthesis of N-(2-Pyridinyl)-1,3-benzoxazol-2-amine can be achieved through several routes. One common method involves the reaction of 2-amino-benzoxazole with 2-chloropyridine in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution at the chloro group of the pyridine ring, leading to the formation of the desired product. Alternative synthetic routes have also been explored to improve yield and reduce production costs.
In conclusion, N-(2-Pyridinyl)-1,3-benzoxazol-2-amine (CAS No. 6458-60-2) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to elucidate its mechanisms of action and optimize its therapeutic applications, this compound holds significant promise for addressing unmet medical needs in various disease areas.
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